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Compound of Interest

Compound Name: Chlorpyrifos Oxon-d10

CAS No.: 1794779-85-3

Cat. No.: B586579 Get Quote

Executive Summary & Core Identity
Chlorpyrifos Oxon-d10 is the stable isotope-labeled analog of chlorpyrifos oxon, the bioactive

metabolite of the organophosphate pesticide chlorpyrifos. In analytical toxicology and

environmental safety, it serves as the critical Internal Standard (IS) for the precise quantification

of exposure using Isotope Dilution Mass Spectrometry (IDMS).

Unlike its parent compound (chlorpyrifos), the oxon form is the direct acetylcholinesterase

(AChE) inhibitor responsible for neurotoxicity.[1] Accurate measurement of the oxon—distinct

from the parent—is essential for establishing true toxicological correlation in biological

matrices.
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Parameter Technical Specification

Chemical Name Chlorpyrifos oxon-d10 (diethyl-d10)

IUPAC Name
O,O-bis(1,1,2,2,2-pentadeuterioethyl) O-(3,5,6-

trichloro-2-pyridinyl) phosphate

CAS Number

1794779-85-3 (Note: CAS assignments for

specific isotopologues can vary by vendor

registry; always verify with Certificate of

Analysis)

Parent Compound CAS 5598-15-2 (Chlorpyrifos Oxon, unlabeled)

Molecular Formula

Molecular Weight
~324.58 g/mol (varies slightly based on isotopic

enrichment)

Appearance Off-white to pale yellow solid or oil (hygroscopic)

Solubility
Soluble in Methanol, Acetonitrile, DMSO;

sparingly soluble in water.[2]

Critical Note on Nomenclature: Do not confuse Chlorpyrifos Oxon-d10 with Chlorpyrifos-d10

(CAS: 285138-81-0). The latter retains the sulfur atom (P=S), whereas the oxon possesses an

oxygen atom (P=O). Using the wrong standard will result in retention time shifts and inaccurate

quantification due to different ionization efficiencies.

Mechanism of Action & Bioactivation
To understand the necessity of the oxon standard, one must understand the metabolic

pathway. Chlorpyrifos itself is a pro-toxicant; it is biologically inert regarding AChE inhibition

until it undergoes oxidative desulfuration (bioactivation) by Cytochrome P450 enzymes.
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The Bioactivation Pathway (Graphviz)
The following diagram illustrates the critical conversion of Chlorpyrifos to its Oxon, the inhibition

of AChE, and the competing detoxification pathway via Paraoxonase 1 (PON1).
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Figure 1: The metabolic fate of Chlorpyrifos. The Oxon metabolite is the specific target for

quantification when assessing active toxicity, necessitating the specific Oxon-d10 internal

standard.

Bioanalytical Application: LC-MS/MS Protocol
The primary application of Chlorpyrifos Oxon-d10 is as an Internal Standard (IS) in Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The d10-labeling provides a +10

Da mass shift, ensuring the IS co-elutes with the analyte (compensating for matrix effects)

while remaining spectrally distinct.

Experimental Workflow
Objective: Quantification of Chlorpyrifos Oxon in plasma or environmental water samples.

Step 1: Sample Preparation (QuEChERS Modified)
Aliquot: Transfer 1.0 mL of sample (plasma/water) to a centrifuge tube.

IS Spike: Add 20 µL of Chlorpyrifos Oxon-d10 working solution (1 µg/mL in Acetonitrile).

Vortex for 30s.

Why: Spiking before extraction corrects for recovery losses during the extraction process.
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Extraction: Add 2 mL Acetonitrile (1% Acetic Acid). Vortex 1 min.

Salting Out: Add 0.5g MgSO4 and 0.1g NaCl. Shake vigorously.

Centrifugation: Spin at 4000 x g for 5 mins.

Supernatant: Transfer organic layer to an autosampler vial.

Step 2: LC-MS/MS Parameters[3]
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

Mobile Phase B: Methanol + 0.1% Formic Acid.

Ionization: Electrospray Ionization (ESI), Positive Mode.

MRM Transition Table
The following transitions are recommended. The d10 label is located on the ethyl groups.

Therefore, transitions losing the ethyl groups may lose the label, while the precursor retains it.

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (V)

Role

Chlorpyrifos

Oxon
313.9 285.9 15 Quantifier

313.9 197.9 (TCP) 25 Qualifier

Chlorpyrifos

Oxon-d10
324.0 296.0 15 Internal Standard

Logic: The transition 324.0 -> 296.0 represents the loss of an ethylene group (

, mass ~32) from the deuterated ethyl chain. This transition retains the specific isotopic
signature, ensuring high specificity.
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Stability & Handling (Self-Validating Systems)
Oxons are chemically distinct from their parent thions; they are hydrolytically unstable. To

ensure scientific integrity, your protocol must include stability checks.

The Hydrolysis Risk
Chlorpyrifos oxon hydrolyzes to 3,5,6-trichloro-2-pyridinol (TCP) and diethyl phosphate. This

reaction is accelerated by:

High pH: Basic conditions (> pH 7).

Moisture: Water presence in storage solvents.

Temperature: Storage above -20°C.

Quality Control Protocol (Self-Validation)
To validate the integrity of your standard before running a curve:

The "Zero" Injection: Inject the IS stock solution diluted in pure acetonitrile before any

samples.

Check for TCP: Monitor the TCP transition (m/z 198).

Criteria: If the TCP peak area in the standard injection exceeds 5% of the Oxon peak, the

standard has degraded. Fresh stock must be prepared.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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